DI-Acetyl-lysine

Vue d'ensemble

Description

DI-Acetyl-lysine is a post-translational modification (PTM) that regulates fundamental cellular processes . It was first identified to occur on histones, and later studies revealed its presence in organisms of all kingdoms of life, in proteins covering all essential cellular processes . The acetylation of lysine side chains is a dynamic PTM with implications on the organisms’ ageing process: metabolism, transcription, translation, cell proliferation, regulation of the cytoskeleton, and DNA damage repair .

Synthesis Analysis

Lysine acetylation is a reversible, dynamic protein modification regulated by lysine acetyltransferases and deacetylases . Recent advances in high-throughput proteomics have greatly contributed to the success of global analysis of lysine acetylation . A large number of proteins of diverse biological functions have been shown to be acetylated .

Molecular Structure Analysis

Lysine is an α-amino acid with the chemical formula HO2CCH(NH2)(CH2)4NH2 . It is an essential amino acid, which means that humans cannot synthesize it . Its codons are AAA and AAG . The ε-amino group acts as a site for hydrogen binding and a general base in catalysis .

Chemical Reactions Analysis

The acetylation/acylation (ac(et)ylation) of lysine side chains is a dynamic post-translational modification (PTM) regulating fundamental cellular processes . A remarkable finding showed that the NAD±dependent sirtuin deacetylase Sir2 has an impact on replicative lifespan in Saccharomyces cerevisiae suggesting that lysine acetylation has a direct role in the ageing process .

Physical And Chemical Properties Analysis

Lysine is a nucleophilic amino acid with an e-amino sidechain . It is a vital component of proteins and plays an important role in the production of carnitine, a nutrient that transforms fatty acids into energy and lowers cholesterol levels .

Applications De Recherche Scientifique

Développement d'outils de bioconjugaison

La DI-Acetyl-lysine peut être une cible pour la recherche en bioconjugaison en raison de l'abondance de résidus d'amine primaire sur les protéines. Cela peut conduire à l'élargissement de la boîte à outils pour la bioconjugaison de la lysine et du N-terminal, applicable à diverses protéines d'intérêt. Elle élargit les possibilités de sélection optimale de la bioconjugaison et fournit de nouveaux bioconjugués aux propriétés souhaitables .

Contrôle de l'activation de la transcription

L'acétylation des résidus de lysine dans les queues d'histones est cruciale pour l'activation de la transcription. La this compound peut jouer un rôle dans ce processus car les complexes de désacétylase des histones éliminent l'acétylation des histones, ce qui a un impact sur la régulation de l'expression des gènes .

Régulation des processus cellulaires

L'ac(et)ylation de la lysine est une modification post-traductionnelle dynamique qui régule les processus cellulaires fondamentaux qui ont des implications sur le métabolisme, la transcription, la traduction, la prolifération cellulaire, la régulation du cytosquelette et la réparation de l'ADN endommagé. La this compound pourrait être impliquée dans ces processus grâce à son rôle dans l'ac(et)ylation de la lysine .

Recherche sur le vieillissement et les maladies

La modification des chaînes latérales de la lysine par acétylation/acylation a été liée au processus de vieillissement et à diverses maladies. La participation de la this compound à ces modifications pourrait en faire un composé important dans l'étude de la santé, du vieillissement et des mécanismes des maladies .

Études des voies métaboliques

Étant donné que l'ac(et)ylation de la lysine affecte le métabolisme, la this compound pourrait être utilisée pour étudier les voies métaboliques et leur régulation, ce qui pourrait conduire à des informations sur les troubles métaboliques .

Analyse de la dynamique du cytosquelette

L'ac(et)ylation des chaînes latérales de la lysine joue un rôle dans la régulation du cytosquelette. La this compound pourrait être utilisée dans la recherche axée sur la dynamique du cytosquelette et les fonctions cellulaires associées .

Mécanismes de réparation de l'ADN

La this compound pourrait être importante dans la recherche sur les mécanismes de réparation des dommages à l'ADN en raison de son rôle dans les modifications post-traductionnelles qui affectent les processus de réparation de l'ADN .

Études des interactions protéine-protéine

La modification des résidus de lysine peut influencer les interactions protéine-protéine. La this compound pourrait être un composé clé dans l'étude de ces interactions et la compréhension des réseaux protéiques complexes à l'intérieur des cellules .

Mécanisme D'action

Target of Action

DI-Acetyl-Lysine is a post-translational modification that primarily targets lysine residues in proteins . The primary targets of this compound are proteins involved in various cellular processes, including transcriptional regulators and metabolic enzymes . The modification occurs on the ε-amino group of a lysine residue . The most studied acylation modification is acetylation, which is regulated by two groups of enzymes with opposing modes of action: lysine acetyltransferases (KATs), which transfer the acetyl group from acetyl-CoA to a lysine, and histone deacetylases (HDACs), which remove the acetyl group .

Mode of Action

The mode of action of this compound involves the transfer of an acetyl group to the ε-amino group of a lysine residue in a protein . This process is facilitated by KATs . The acetylation of lysine residues can alter protein activity, protein-protein interaction, protein stability, and protein subcellular localization .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a significant role in protein structure and interactions . Lysine residues often form salt bridges, hydrogen bonds, and are frequently present in active or binding sites of the protein . Acetylation of lysine residues has been shown to influence several fundamental cellular pathways, including metabolism, transcription, translation, cell proliferation, regulation of the cytoskeleton, and DNA damage repair .

Pharmacokinetics

For example, the addition of the two-carbon acetyl group to make drugs more effective by enhancing their pharmacokinetic or pharmacodynamic properties .

Result of Action

The acetylation of lysine residues results in changes in protein function. For example, acetylation of PKM2 resulted in alteration of protein-protein interaction, loss of protein stability, and change in protein subcellular localization . Moreover, the acetylation of lysine residues has been shown to have a direct role in the ageing process .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the levels of acetyl-CoA and NAD+, which are integral to energy metabolism, can regulate the activity of KATs and KDACs, impacting the epigenome . Therefore, the metabolic state of the cell can influence the action, efficacy, and stability of this compound .

Safety and Hazards

Exposure to diacetyl vapour, often used as a flavouring and a by-product of coffee roasting, can lead to severe and irreversible lung disease . Synthetic diacetyl is classified as a hazardous substance. It is toxic if inhaled, can cause skin irritation and eye damage by contact, and harmful if swallowed .

Analyse Biochimique

Biochemical Properties

DI-Acetyl-lysine participates in diverse biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The acetylation of lysine side chains can affect protein function by quenching the positive charge, increasing the lysine side chains’ size affecting the protein surface complementarity, increasing the hydrophobicity, and by interfering with other post-translational modifications .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

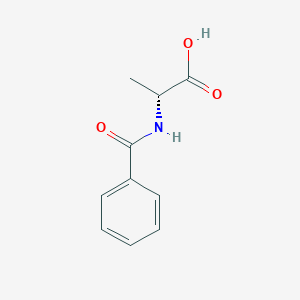

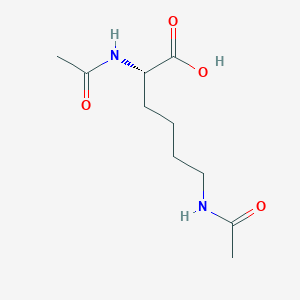

IUPAC Name |

(2S)-2,6-diacetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZUEHHBTYJTKY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

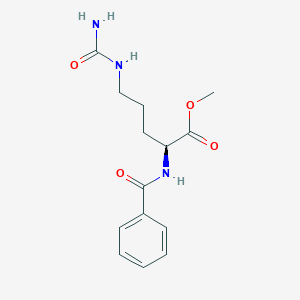

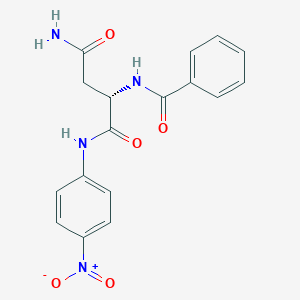

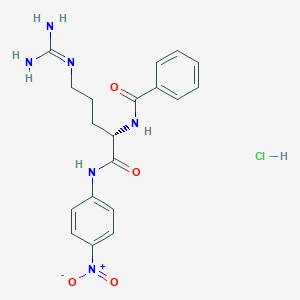

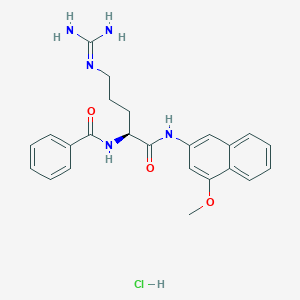

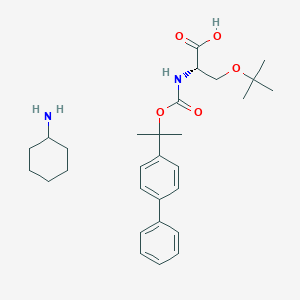

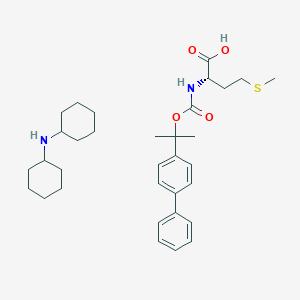

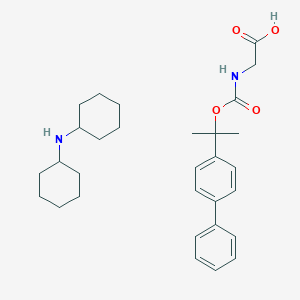

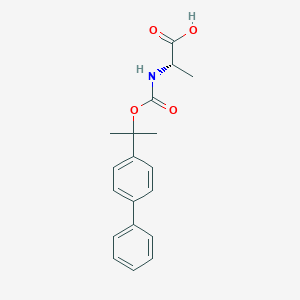

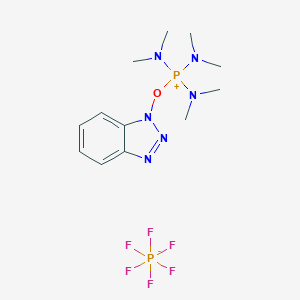

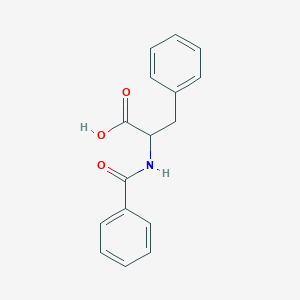

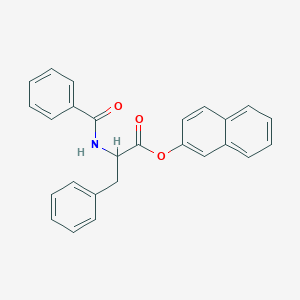

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

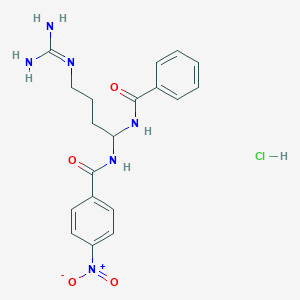

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)